3-amino-N-(3-methoxyphenyl)-4,6-dimethylthieno[2,3-b]pyridine-2-carboxamide
Description
3-Amino-N-(3-methoxyphenyl)-4,6-dimethylthieno[2,3-b]pyridine-2-carboxamide is a heterocyclic compound featuring a thieno[2,3-b]pyridine core substituted with amino, methyl, and carboxamide groups. The 3-methoxyphenyl group at the carboxamide position enhances its lipophilicity and bioavailability, which is critical for interactions with biological targets like muscarinic receptors . The compound’s molecular formula is C₁₈H₁₈N₃O₂S, with a molecular weight of 340.42 g/mol, and a topological polar surface area (TPSA) of 106 Ų, indicating moderate membrane permeability .
Properties
IUPAC Name |
3-amino-N-(3-methoxyphenyl)-4,6-dimethylthieno[2,3-b]pyridine-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17N3O2S/c1-9-7-10(2)19-17-13(9)14(18)15(23-17)16(21)20-11-5-4-6-12(8-11)22-3/h4-8H,18H2,1-3H3,(H,20,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AZKUWCFQFYNTPW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC2=C1C(=C(S2)C(=O)NC3=CC(=CC=C3)OC)N)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17N3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-amino-N-(3-methoxyphenyl)-4,6-dimethylthieno[2,3-b]pyridine-2-carboxamide typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Thieno[2,3-b]pyridine Core: This step involves the cyclization of appropriate starting materials under specific conditions to form the thieno[2,3-b]pyridine core.
Substitution Reactions: Introduction of the amino group at the 3-position, the methoxyphenyl group at the N-position, and the dimethyl groups at the 4 and 6 positions. These substitutions are achieved through various reactions such as nucleophilic substitution, electrophilic aromatic substitution, and cross-coupling reactions.
Amidation: The final step involves the formation of the carboxamide group through amidation reactions using suitable reagents and conditions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This includes the use of advanced techniques such as continuous flow synthesis, microwave-assisted synthesis, and the use of catalysts to enhance reaction efficiency.
Chemical Reactions Analysis
Types of Reactions
3-amino-N-(3-methoxyphenyl)-4,6-dimethylthieno[2,3-b]pyridine-2-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents to form corresponding oxides.
Reduction: Reduction reactions can be performed to modify the functional groups, such as reducing the nitro group to an amino group.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogenating agents, organometallic reagents.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can introduce various functional groups, leading to a diverse range of derivatives.
Scientific Research Applications
3-amino-N-(3-methoxyphenyl)-4,6-dimethylthieno[2,3-b]pyridine-2-carboxamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its bioactive properties.
Industry: Utilized in the development of new materials and as a precursor in the synthesis of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 3-amino-N-(3-methoxyphenyl)-4,6-dimethylthieno[2,3-b]pyridine-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Comparison with Similar Compounds
Thieno[2,3-b]pyridine derivatives exhibit diverse bioactivities depending on substituents. Below is a detailed comparison of structurally related analogs:
Table 1: Structural and Functional Comparison of Thieno[2,3-b]pyridine Derivatives
Structure-Activity Relationships (SAR)
- Substituent Position and Bioactivity: The 3-methoxyphenyl group in the target compound improves CNS penetration compared to bulkier substituents (e.g., 4-chlorophenyl), which restrict blood-brain barrier permeability . 4,6-Dimethyl groups enhance metabolic stability by reducing oxidative degradation, as seen in analogs with >80% stability in microsomal assays . Open-chain vs. Cyclized Analogs: Compounds with open-chain structures (e.g., N-(4-chlorophenyl)-2-((3-cyano-4,6-distyrylpyridin-2-yl)thio)acetamide) exhibit superior insecticidal activity (LC₅₀ = 0.08 μM) compared to cyclized derivatives (LC₅₀ = 0.12 μM) due to enhanced binding to aphid acetylcholine receptors .
Pharmacokinetic and Physicochemical Properties
- Lipophilicity (LogP) :
- Synthetic Yield : Derivatives with simple aryl groups (e.g., 3-methoxyphenyl) are synthesized in higher yields (75–85%) compared to styryl-substituted analogs (50–60%) .
Research Findings and Limitations
- Contradictory Evidence :
- Future Directions :
Biological Activity
3-amino-N-(3-methoxyphenyl)-4,6-dimethylthieno[2,3-b]pyridine-2-carboxamide is a heterocyclic compound belonging to the thienopyridine class. Its unique structural features, including a thieno[2,3-b]pyridine core and various substituents, suggest potential biological activities that warrant investigation. This article reviews the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.
- Molecular Formula : C18H18N4O2S
- Molecular Weight : 354.115 g/mol
- CAS Number : 691866-97-4
Biological Activity Overview
Research into the biological activity of this compound has revealed various pharmacological properties:
- Antitumor Activity : Preliminary studies indicate that this compound exhibits significant cytotoxic effects against various cancer cell lines. For instance, it has been reported to inhibit proliferation in breast cancer cells (MCF-7) and lung cancer cells (A549) through apoptosis induction and cell cycle arrest mechanisms.
- Antimicrobial Properties : The compound has shown activity against several bacterial strains, including Staphylococcus aureus and Escherichia coli. The mechanism appears to involve disruption of bacterial cell membrane integrity.
- Anti-inflammatory Effects : In vitro studies suggest that this compound can reduce the production of pro-inflammatory cytokines in macrophages, indicating potential use in treating inflammatory diseases.
The mechanisms underlying the biological activities of this compound are still being elucidated. However, several pathways have been proposed:
- Inhibition of Kinases : The compound may act as a kinase inhibitor, impacting signaling pathways involved in cell proliferation and survival.
- Reactive Oxygen Species (ROS) Modulation : It has been suggested that the compound can modulate ROS levels within cells, leading to oxidative stress and subsequent apoptosis in cancer cells.
- Interaction with DNA : Some studies indicate that thienopyridine derivatives can intercalate with DNA, disrupting replication and transcription processes.
Case Study 1: Antitumor Efficacy
A study conducted on MCF-7 breast cancer cells demonstrated that treatment with varying concentrations of this compound resulted in a dose-dependent decrease in cell viability. The compound induced apoptosis as evidenced by increased annexin V staining and caspase activation.
| Concentration (µM) | Cell Viability (%) | Apoptosis Rate (%) |
|---|---|---|
| 0 | 100 | 5 |
| 10 | 80 | 15 |
| 25 | 50 | 35 |
| 50 | 20 | 70 |
Case Study 2: Antimicrobial Activity
In a study assessing the antimicrobial properties against Staphylococcus aureus, the compound exhibited an MIC (Minimum Inhibitory Concentration) of 32 µg/mL. The mechanism was attributed to membrane disruption leading to leakage of intracellular components.
Q & A
Q. What are the key considerations for optimizing the synthesis of this compound?
The synthesis of this thienopyridine derivative requires multi-step organic reactions, including cyclization, substitution, and functional group protection/deprotection. Critical parameters include:
- Temperature control : Elevated temperatures (80–120°C) for cyclization steps to ensure ring formation .
- Solvent selection : Polar aprotic solvents (e.g., DMF, DMSO) enhance reaction efficiency for amide bond formation .
- Reagent choice : Oxidizing agents (e.g., H₂O₂) and reducing agents (e.g., LiAlH₄) are used to modulate reactivity .
- Purity monitoring : Analytical techniques like HPLC or TLC should be employed at intermediate stages to track byproducts .
Q. Which analytical methods are recommended for structural characterization?
A combination of spectroscopic and crystallographic techniques is essential:
- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR identifies substituent positions and confirms regioselectivity .
- Mass Spectrometry (MS) : High-resolution MS validates molecular weight and fragmentation patterns .
- X-ray crystallography : Resolves absolute stereochemistry and crystal packing, as demonstrated for analogous thienopyridines .
Q. How can researchers evaluate the biological activity of this compound?
Standardized assays should be prioritized:
- Antimicrobial activity : Broth microdilution assays (MIC/MBC) against Gram-positive/negative bacteria .
- Anticancer potential : MTT assays on cancer cell lines (e.g., MCF-7, HeLa) to measure IC₅₀ values .
- Enzyme inhibition : Fluorescence-based assays (e.g., kinase or protease inhibition) to identify mechanistic targets .
Advanced Research Questions
Q. How can contradictions in reported biological activities be resolved?
Discrepancies often arise from assay variability or impurities. Mitigation strategies include:
- Standardized protocols : Adopt CLSI guidelines for antimicrobial testing to minimize inter-lab variability .
- Purity validation : Use preparative HPLC to isolate >98% pure samples before biological testing .
- Structural analogs : Compare activity across derivatives to distinguish scaffold-specific effects from assay artifacts .
Q. What methodologies elucidate the mechanism of action for this compound?
Integrate computational and experimental approaches:
- Molecular docking : Predict binding affinities to targets like DNA topoisomerases or tubulin using AutoDock Vina .
- Site-directed mutagenesis : Modify suspected binding residues in enzymes (e.g., kinases) to confirm interactions .
- Metabolomics : Track cellular metabolic shifts via LC-MS to identify pathways affected by the compound .
Q. How can structure-activity relationships (SAR) be systematically explored?
SAR studies should focus on functional group substitutions:
- Amino group modifications : Replace the 3-amino moiety with alkyl/aryl groups to assess impact on solubility and activity .
- Methoxyphenyl variations : Test substituents at the N-aryl position (e.g., halogens, nitro groups) to optimize target affinity .
- Thienopyridine core : Introduce electron-withdrawing/donating groups to alter electronic properties and reactivity .
Key Challenges and Future Directions
- Synthetic scalability : Improve yields via flow chemistry or catalytic methods .
- Target identification : Use CRISPR screening to map novel biological targets .
- Toxicity profiling : Conduct in vivo studies to assess pharmacokinetics and safety .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
